ACSL Isoforms Exhibit Distinct Inhibitor Sensitivity to Triacsin C and Thiazolidinediones
The ACS inhibitor Triacsin C strongly inhibits ACS1 and ACS4, but has no effect on ACS5. The thiazolidinedione (TZD) drugs troglitazone, rosiglitazone, and pioglitazone strongly and specifically inhibit only ACS4, with an IC50 of less than 1.5 μM [1]. This differential pharmacology means an experiment designed around ACSL5 activity cannot simply substitute ACSL1, as their response to common inhibitors is quantitatively and functionally distinct.
| Evidence Dimension | Inhibitor sensitivity (Triacsin C) |
|---|---|
| Target Compound Data | ACSL1 and ACSL4: strongly inhibited; ACSL5: no effect |
| Comparator Or Baseline | ACSL5 vs. ACSL1/ACSL4 |
| Quantified Difference | Strong inhibition vs. complete insensitivity |
| Conditions | Recombinant ACS-Flag fusion proteins purified from E. coli |
Why This Matters
Directly informs experimental design and reagent selection for studies involving ACS inhibitors, preventing false negative or positive results from inappropriate isoform choice.
- [1] Kim JH, Lewin TM, Coleman RA. Expression and Characterization of Recombinant Rat Acyl-CoA Synthetases 1, 4, and 5: SELECTIVE INHIBITION BY TRIACSIN C AND THIAZOLIDINEDIONES. Journal of Biological Chemistry. 2001;276(27):24667-24673. doi:10.1074/jbc.M010793200 View Source
